molecular formula C8H15KO2 B8821222 Potassium 6-methylheptanoate CAS No. 35194-75-3

Potassium 6-methylheptanoate

Cat. No.: B8821222
CAS No.: 35194-75-3
M. Wt: 182.30 g/mol
InChI Key: SXWZSWLBMCNOPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 6-methylheptanoate (CAS 35194-75-3) is the potassium salt of 6-methylheptanoic acid, a branched-chain fatty acid. Its molecular formula is C₈H₁₅KO₂, with a molecular weight of 182.30 g/mol . Structurally, it features a seven-carbon chain with a methyl branch at the sixth carbon and a carboxylate group neutralized by potassium. The compound is also known by synonyms such as isooctanoic acid, potassium salt and potassium isooctanoate .

Applications: Primarily used in industrial settings, it serves as a stabilizer, catalyst, or intermediate in chemical synthesis. Its potassium ion enhances solubility in polar solvents, making it suitable for applications requiring ionic reactivity .

Properties

CAS No.

35194-75-3

Molecular Formula

C8H15KO2

Molecular Weight

182.30 g/mol

IUPAC Name

potassium;6-methylheptanoate

InChI

InChI=1S/C8H16O2.K/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

SXWZSWLBMCNOPC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCC(=O)[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with potassium 6-methylheptanoate:

Table 1: Comparative Properties of this compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Solubility Applications References
This compound 35194-75-3 C₈H₁₅KO₂ 182.30 Potassium salt; branched C₈ chain Water-soluble Industrial catalysts
Magnesium Octoate 93859-30-4 Mg(C₈H₁₅O₂)₂ 310.30* Magnesium salt; 2:1 stoichiometry Organic solvents Polymer stabilizers
6-Methylheptanoic Acid HMDB0031588 C₈H₁₆O₂ 144.21 Free acid form; branched carboxylate Lipophilic Biochemical precursor
Methyl 6-methylheptanoate 2519-37-1 C₉H₁₈O₂ 158.24 Methyl ester; volatile Organic solvents Solvents, fragrances
Methyl 6-oxoheptanoate 2046-21-1 C₈H₁₄O₃ 158.20 Ketone-containing ester Requires inert storage Specialty synthesis
Butyl 6-methylheptanoate† N/A C₁₂H₂₄O₂ 187.38‡ Butyl ester; long-chain alkyl group Organic solvents Plasticizers, lubricants

*Calculated molecular weight for magnesium octoate (Mg = 24.30; 2 × C₈H₁₅O₂ = 286.00). †Discrepancy noted: Molecular weight in conflicts with theoretical calculation (expected ~200.32).

Key Comparative Insights

(i) Salts vs. Free Acid
  • This compound: High water solubility due to ionic character, ideal for aqueous-phase reactions .
  • Magnesium Octoate: Lower polarity; used in non-polar systems (e.g., polymer stabilization) .
  • 6-Methylheptanoic Acid: Lipophilic free acid; serves as a precursor for esters and salts. Naturally occurs in acyl sugars in Solanaceae plants, contributing to structural diversity in specialized metabolites .
(ii) Ester Derivatives
  • Methyl 6-methylheptanoate: Volatile ester with applications in fragrances and solvents. Lower molecular weight (158.24 g/mol) enhances volatility compared to salts .
  • Methyl 6-oxoheptanoate: Ketone functional group increases polarity and reactivity, requiring inert storage conditions. Used in synthetic organic chemistry for ketone-mediated reactions .
  • Butyl 6-methylheptanoate: Longer alkyl chain improves thermal stability, suitable for lubricants.
(iii) Functional Group Impact
  • Branched Chains : The 6-methyl branch reduces crystallinity and melting points compared to straight-chain analogues, enhancing solubility in organic matrices .
  • Metal Salts : Potassium’s smaller ionic radius vs. magnesium’s larger radius affects lattice energy and solubility. Potassium salts are generally more water-soluble .

Research Findings

  • Biological Relevance: 6-Methylheptanoic acid is esterified in plant acyl sugars, influencing pest resistance via structural variation .
  • Industrial Utility : Magnesium octoate’s stability in organic phases makes it superior for PVC stabilization compared to potassium salts .
  • Synthetic Flexibility: Methyl esters serve as intermediates for amide derivatives, such as (4R)-methyl 4-(2-hydroxyhexadecanamido)-6-methylheptanoate, used in bioactive compound synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.